

Introduction: The Significance of (R)-2-Amino-2-phenylacetamide in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Amino-2-phenylacetamide

Cat. No.: B555532

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(R)-2-Amino-2-phenylacetamide, also known as D(-)-Phenylglycinamide, is a chiral aminamide of substantial importance in the fields of asymmetric synthesis and pharmaceutical development.^[1] With the chemical formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol, this compound serves as a critical chiral building block for creating enantiomerically pure molecules.^{[1][2][3]} The precise (R)-configuration at its stereogenic center is fundamental to its utility, as different stereoisomers of a drug can exhibit profoundly different pharmacological activities and toxicological profiles.^[1] Consequently, this molecule is extensively used as a key intermediate in the synthesis of various pharmaceuticals, including certain β -lactam antibiotics and HIV-1 reverse transcriptase inhibitors.^[1] Beyond its role as a precursor, its structural motif is valuable in drug discovery for generating new chemical libraries and in medicinal chemistry as a scaffold for new therapeutic agents.^{[1][2]} This guide provides a comprehensive overview of its synthesis, properties, analysis, and applications, offering field-proven insights for researchers and scientists.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of **(R)-2-Amino-2-phenylacetamide** is essential for its effective use in research and manufacturing.

Property	Value	Source(s)
CAS Number	6485-67-2	[1] [2] [3]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[1] [2] [3]
Molecular Weight	150.18 g/mol	[1] [2] [3]
IUPAC Name	(2R)-2-amino-2-phenylacetamide	[2] [3]
Synonyms	D(-)-Phenylglycinamide, (R)-(-)-2-Phenylglycineamide	[1] [2]
Melting Point	125 - 129 °C	[1] [4]
Appearance	Solid, White to Off-White	[4] [5]
Solubility	High solubility in water	[2]
Optical Rotation	$[\alpha] = -48.5^\circ$ (c=0.55, EtOH)	[1]
InChI Key	KIYRSYYOVDHSPG- SSDOTTWSA-N	[1] [2] [4]

Enantioselective Synthesis and Chiral Resolution: A Comparative Analysis

The synthesis of enantiomerically pure **(R)-2-Amino-2-phenylacetamide** is a significant challenge due to the stereocenter at the α -carbon.[\[2\]](#) Various strategies, each with distinct advantages, have been developed to achieve high enantiomeric purity.

Chiral Resolution Techniques

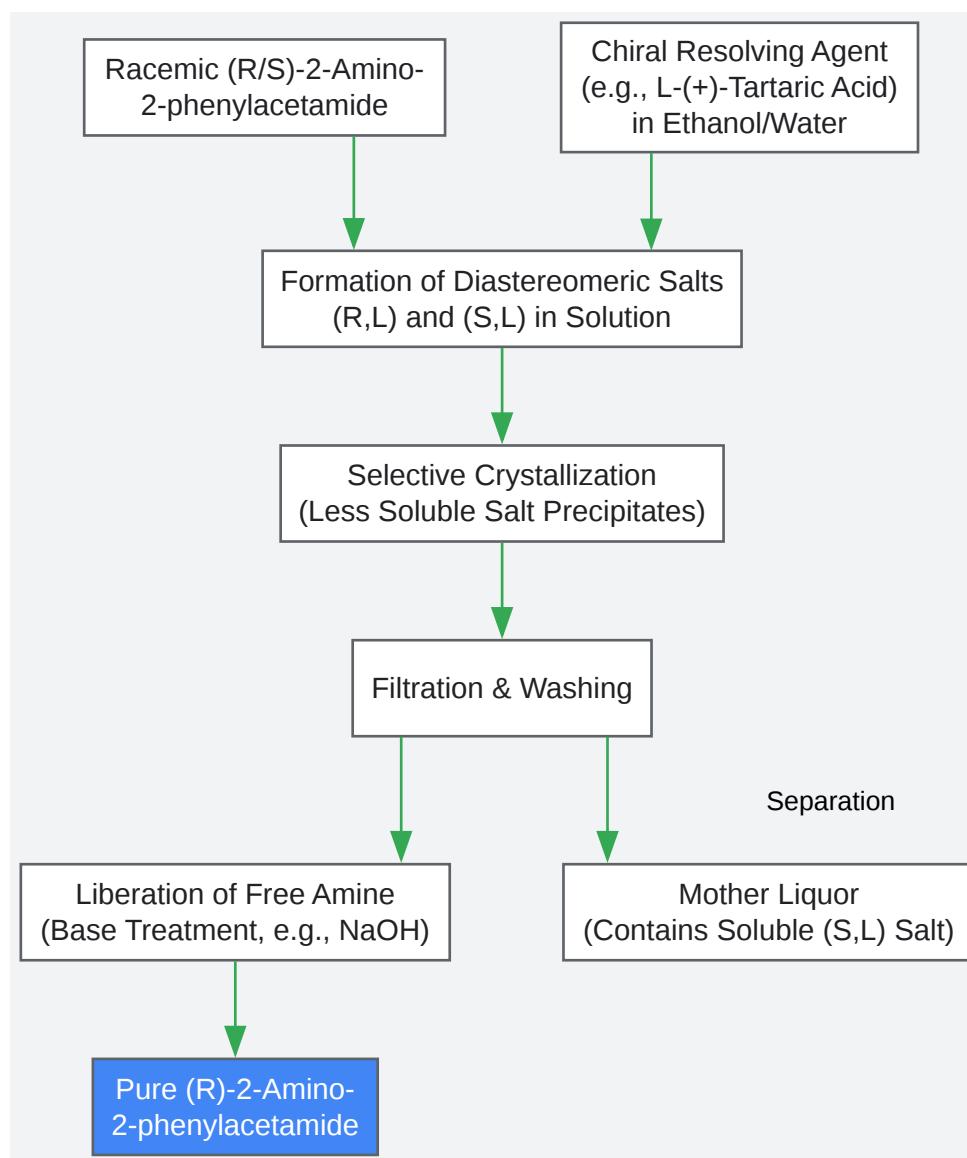
Resolution techniques involve the separation of a racemic mixture. While effective, a key limitation is the theoretical maximum yield of 50% for the desired enantiomer.

- **Diastereomeric Salt Formation:** This is one of the most established methods for resolving racemic 2-amino-2-phenylacetamide.[\[2\]](#) It involves reacting the racemic mixture with a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts with different solubilities, allowing for separation via crystallization.[\[2\]](#) While capable of achieving very high

enantiomeric excess (up to 99.5%), yields for the desired (R)-enantiomer are typically moderate (~40%).^[2]

- Enzymatic Kinetic Resolution (EKR): This biocatalytic approach leverages the high stereoselectivity of enzymes, most notably lipases like *Candida antarctica* Lipase B (CAL-B).^{[1][2]} The enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer in the racemic mixture, leaving the desired (R)-enantiomer unreacted and allowing for easy separation.^[2] This method can achieve enantiomeric excess values exceeding 99%.^[2]

Workflow: Diastereomeric Salt Resolution



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Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Asymmetric Synthesis

These methods directly create the desired enantiomer, avoiding the 50% yield limitation of classical resolution.

- Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a preferred industrial approach due to its high atom economy, scalability, and minimal byproduct formation.^[2] It involves the enantioselective reduction of a prochiral precursor, such as an enamide or imine, using a chiral transition metal catalyst.^[1]
- Reductive Amination: The reductive amination of a precursor like 2-phenyl-2-oxoacetamide using a chiral catalyst offers another direct route.^[1] For instance, the Corey-Bakshi-Shibata (CBS) catalyst, a chiral oxazaborolidine, can achieve high enantioselectivity in the presence of a reducing agent.^[1]

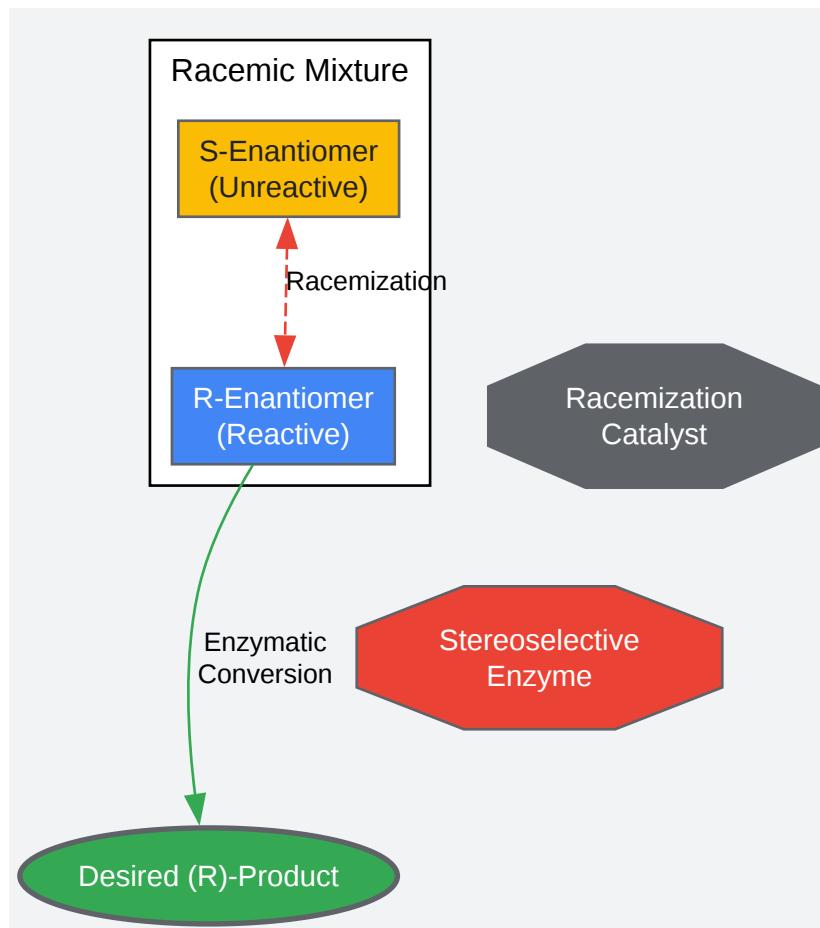
Advanced Chemoenzymatic and Dynamic Kinetic Resolution (DKR)

To overcome the yield limitations of classic resolution, more advanced strategies have been developed.

- Dynamic Kinetic Resolution (DKR): This powerful technique combines the stereoselectivity of an enzyme with an in-situ racemization catalyst.^[2] The enzyme selectively converts one enantiomer (e.g., the R-form) while the catalyst continuously converts the undesired, unreactive S-enantiomer back into the racemic mixture.^[2] This dynamic process theoretically allows for a complete conversion of the racemate to the desired single enantiomer, far exceeding the 50% barrier.^[2]
- One-Pot Chemoenzymatic Synthesis: A highly efficient method combines the chemical Strecker synthesis (producing racemic phenylglycinonitrile from benzaldehyde, cyanide, and ammonia) with an enzymatic conversion step.^{[6][7]} By using a highly (R)-specific nitrilase variant, the racemic nitrile is converted directly to (R)-phenylglycine or (R)-phenylglycinamide.^{[7][8]} This process often operates as a dynamic kinetic resolution because the unreacted (S)-phenylglycinonitrile can racemize back to the (R)-form under the

alkaline reaction conditions, leading to high yields (up to 81%) and excellent enantiomeric excess ($\geq 95\%$).[6][7][8]

Diagram: The Principle of Dynamic Kinetic Resolution (DKR)



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Caption: Principle of Dynamic Kinetic Resolution (DKR) for enhanced yield.

Experimental Protocol: Enzymatic Kinetic Resolution using Lipase

This protocol describes a typical lab-scale kinetic resolution of a racemic N-acetylated precursor to obtain the desired (R)-amide, based on established principles.[1]

Objective: To resolve racemic N-acetyl-2-phenylglycine amide using *Candida antarctica* Lipase B (CAL-B) to isolate (R)-N-acetyl-2-phenylglycine amide.

Materials:

- Racemic N-acetyl-2-phenylglycine amide (Substrate)
- Immobilized *Candida antarctica* Lipase B (CAL-B, e.g., Novozym 435)
- Phosphate buffer (e.g., 0.1 M, pH 7.0)
- Organic solvent for extraction (e.g., Ethyl Acetate)
- Drying agent (e.g., anhydrous Na_2SO_4)
- Apparatus: Magnetic stirrer, temperature-controlled water bath, separation funnel, rotary evaporator.

Methodology:

- Reaction Setup: Dissolve a known quantity of racemic N-acetyl-2-phenylglycine amide in phosphate buffer (pH 7.0) in a round-bottom flask to create a saturated or near-saturated solution.
 - Causality: The enzyme's activity and stability are optimal at this neutral pH. Using a buffer is critical to prevent pH shifts during the reaction, which involves the formation of an acid.
- Enzyme Addition: Add immobilized CAL-B to the substrate solution (typically 5-10% by weight of the substrate).
 - Causality: Immobilized enzyme is preferred as it simplifies post-reaction workup; it can be easily filtered off and potentially reused, enhancing the process's sustainability.
- Incubation: Place the flask in a water bath set to a controlled temperature (e.g., 37-40°C) and stir gently. Monitor the reaction progress over time.
 - Causality: This temperature range provides a good balance between reaction rate and enzyme stability. Gentle stirring ensures adequate mixing without damaging the

immobilized enzyme beads.

- Reaction Monitoring: Periodically take small aliquots from the reaction mixture. Analyze these by chiral HPLC to determine the conversion percentage and the enantiomeric excess (ee%) of the remaining substrate. The reaction should be stopped at or near 50% conversion to maximize the ee% of the unreacted enantiomer.
 - Causality: EKR is a trade-off between conversion and enantiomeric purity. Pushing the reaction beyond 50% conversion will lead to the slow hydrolysis of the desired (R)-enantiomer, thus reducing its ee%.
- Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.
- Extraction: Transfer the aqueous filtrate to a separation funnel. Extract the mixture several times with ethyl acetate to separate the unreacted (R)-N-acetyl-2-phenylglycine amide from the hydrolyzed (S)-phenylglycine product, which is more water-soluble.
- Isolation: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the solid (R)-N-acetyl-2-phenylglycine amide.
 - Self-Validation: The final product's purity and enantiomeric excess must be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and, most importantly, chiral HPLC.[\[1\]](#)

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stereochemical integrity of **(R)-2-Amino-2-phenylacetamide**.

- High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for determining enantiomeric purity (ee%).[\[1\]](#) This technique uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, resulting in their separation and allowing for precise quantification of each. Reverse-phase HPLC (RP-HPLC) is also used for general purity analysis.[\[9\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ^1H and ^{13}C NMR spectroscopy are indispensable for confirming the molecular structure of the compound and its derivatives.[1]
- Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS), this technique confirms the molecular weight of the compound and helps in identifying any impurities.

Applications in Research and Drug Development

The unique chiral structure of **(R)-2-Amino-2-phenylacetamide** makes it a valuable molecule in several areas.

- Pharmaceutical Intermediate: It is a well-established building block for synthesizing more complex active pharmaceutical ingredients (APIs).[1][2] Its defined stereochemistry is transferred to the final drug molecule, which is essential for target-specific interactions.
- Chiral Auxiliary: The molecule itself can be used as a chiral auxiliary to guide the stereochemical outcome of other chemical reactions, demonstrating its versatility in asymmetric synthesis.[1]
- Scaffold for Drug Discovery: Researchers use **(R)-2-Amino-2-phenylacetamide** as a starting point for developing new drugs.[2] Its structure can be modified to create libraries of new compounds that are then screened for biological activity.[2]
- Potential Pharmacological Roles: While research is ongoing, the molecule and its derivatives have been investigated for several potential therapeutic applications:
 - Neurotransmitter Modulation: Its structure suggests it may influence neurotransmitter systems, offering potential avenues for neurological disorders.[2]
 - Enzyme Inhibition: It has been studied as a potential inhibitor of phenylalanine hydroxylase (PAH), an enzyme relevant to the genetic disorder phenylketonuria (PKU).[2]
 - Antimicrobial Properties: Some derivatives have shown antimicrobial activity against various pathogens.[2]

- Coordination Chemistry: The compound shows significant potential in creating metal-organic frameworks (MOFs), which have applications in catalysis, separation, and sensing.[\[2\]](#)

Conclusion and Future Outlook

(R)-2-Amino-2-phenylacetamide is more than just a chemical intermediate; it is a key enabling tool in modern pharmaceutical chemistry. The development of highly efficient and sustainable synthesis methods, particularly those employing biocatalysis and dynamic kinetic resolution, has made this chiral building block more accessible for industrial applications. Its continued use as a scaffold in drug discovery programs and its emerging role in materials science suggest that its importance will only grow. Future research will likely focus on refining synthesis protocols to be even more environmentally friendly ("greener") and expanding the library of derivatives to uncover new therapeutic activities.

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- To cite this document: BenchChem. [Introduction: The Significance of (R)-2-Amino-2-phenylacetamide in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555532#comprehensive-literature-review-on-r-2-amino-2-phenylacetamide>]

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